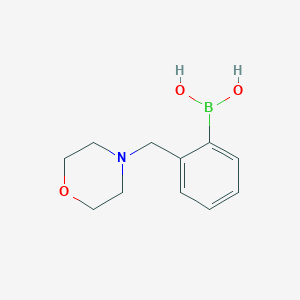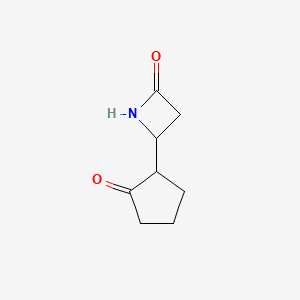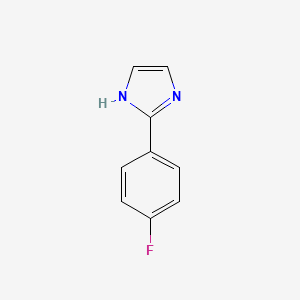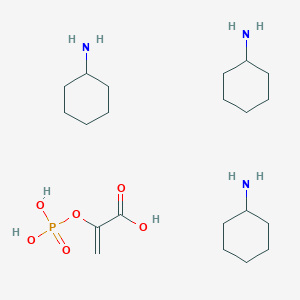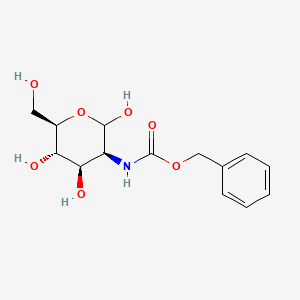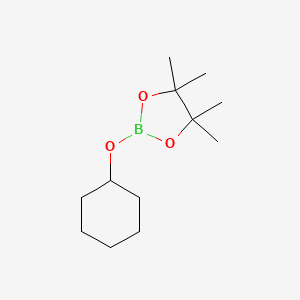
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CMTD) is an organoboron compound that has been used in a variety of scientific research applications. It is a colorless to yellowish liquid with a low odor, and is soluble in most organic solvents. CMTD has many unique properties, such as a high boiling point and low vapor pressure, which make it an attractive compound for research purposes.
Scientific Research Applications
Synthesis Applications
- Ortho-Modified Derivatives Synthesis : Compounds structurally similar to 2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized for inhibitory activity against serine proteases like thrombin. These compounds displayed weak N–B coordination in solution, showcasing their potential in targeted biochemical applications (Spencer et al., 2002).
Polymerization and Material Synthesis
- Polymerization for Electronic Materials : The molecule has been used in Suzuki-Miyaura coupling polymerization, resulting in polymers like P3HT with narrow molecular weight distribution and high regioregularity. This process is significant for creating materials for electronic applications (Yokozawa et al., 2011).
- Synthesis of Boronic Esters : It is also employed in the synthesis of various boronic esters, which have wide-ranging applications in organic synthesis and material science (El Bialy et al., 2011).
Catalysis and Chemical Reactions
- Catalysis in Organic Synthesis : Its derivatives are used in catalysis, particularly in reactions like silaboration of allenes, indicating its versatility in organic synthesis (Chang et al., 2005).
properties
IUPAC Name |
2-cyclohexyloxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)14-10-8-6-5-7-9-10/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCQAHOGVBNWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475179 | |
| Record name | 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
96649-78-4 | |
| Record name | 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Azaspiro[2.5]octan-5-one](/img/structure/B1365178.png)
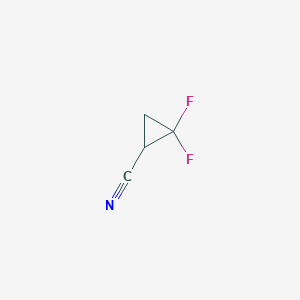
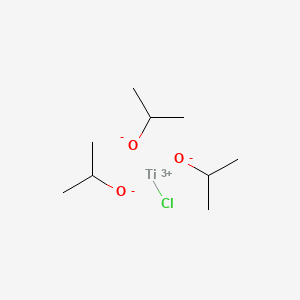
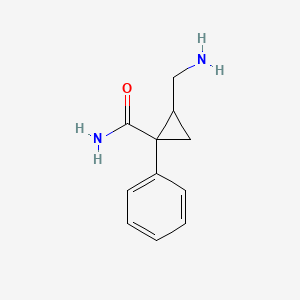
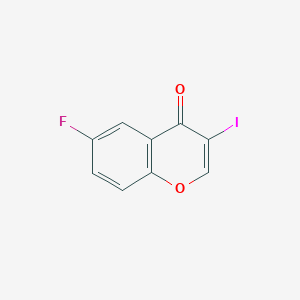
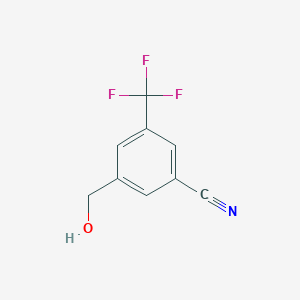
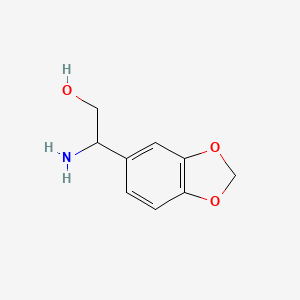
![3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone](/img/structure/B1365192.png)
![2-Bromo-6-chlorothieno[2,3-B]pyridine](/img/structure/B1365196.png)
